Iron(III) hydroxide

Overview

Description

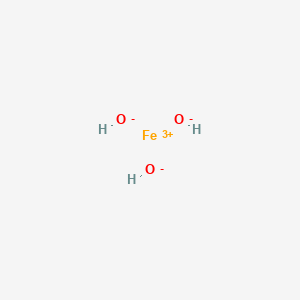

Iron(III) hydroxide, also known as ferric hydroxide, is a chemical compound with the formula Fe(OH)₃. It typically appears as a yellowish-brown or reddish-brown precipitate and is practically insoluble in water. This compound is commonly found in nature as the mineral goethite and is a primary component in the formation of rust when iron reacts with water and oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(III) hydroxide is most commonly synthesized in the laboratory by adding a solution of an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, to a strong base like sodium hydroxide. The reaction results in the formation of a precipitate of this compound: [ \text{Fe}^{3+} + 3\text{OH}^- \rightarrow \text{Fe(OH)}_3 ] This process is typically carried out at room temperature and under atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound can be produced through similar precipitation methods, often using large-scale reactors to mix iron(III) salts with bases. The resulting precipitate is then filtered, washed, and dried to obtain the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Iron(III) hydroxide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form iron(III) oxide (Fe₂O₃) when heated.

Reduction: It can be reduced to iron(II) hydroxide (Fe(OH)₂) under certain conditions.

Substitution: this compound can react with acids to form iron(III) salts and water.

Common Reagents and Conditions:

Oxidation: Heating this compound in the presence of oxygen.

Reduction: Using reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Reacting with hydrochloric acid or sulfuric acid.

Major Products Formed:

Oxidation: Iron(III) oxide (Fe₂O₃)

Reduction: Iron(II) hydroxide (Fe(OH)₂)

Substitution: Iron(III) chloride (FeCl₃) or iron(III) sulfate (Fe₂(SO₄)₃).

Scientific Research Applications

Environmental Applications

1.1 Water Treatment

Iron(III) hydroxide is widely utilized in water purification processes due to its ability to adsorb contaminants. It effectively precipitates heavy metals such as arsenic, copper, and zinc from wastewater, making it a critical component in wastewater treatment systems. Its high surface area enhances its adsorption capacity, which is crucial for reducing toxic metal concentrations in industrial effluents .

| Contaminant | Removal Efficiency | Application Context |

|---|---|---|

| Arsenic | >99% | Industrial wastewater |

| Copper | >95% | Mining effluents |

| Zinc | >90% | Electroplating waste |

1.2 Soil Remediation

In soil remediation, this compound can immobilize heavy metals and organic pollutants, thus preventing their leaching into groundwater. Its application in contaminated sites has shown significant reductions in bioavailable metal concentrations .

Pharmaceutical Applications

This compound is used in the pharmaceutical industry primarily as an iron supplement for treating iron deficiency anemia. Novel formulations such as iron hydroxide adipate tartrate (IHAT) have been developed to enhance bioavailability while minimizing gastrointestinal side effects compared to traditional iron salts like ferrous sulfate. Clinical studies indicate that IHAT provides comparable efficacy with reduced toxicity .

| Formulation | Bioavailability | Toxicity Level |

|---|---|---|

| IHAT | ~80% relative to Fe(II) sulfate | 14-fold less than Fe(II) sulfate |

| Ferrous sulfate | 100% | Higher gastrointestinal toxicity |

Industrial Applications

3.1 Pigments and Coatings

this compound is a key ingredient in producing yellow iron oxide pigments used in paints and coatings. These pigments are favored for their cost-effectiveness and stability compared to organic alternatives. The demand for environmentally friendly pigments has further increased the use of ferric hydroxide in various coating applications .

3.2 Ceramics and Glass

In the ceramics industry, this compound serves as a colorant and fluxing agent, enhancing the aesthetic properties of ceramic products. Its application extends to glass manufacturing, where it contributes to color stabilization and opacity .

Innovative Uses

Recent studies have highlighted the potential of this compound in the biogas industry. It improves biogas production efficiency by acting as a catalyst for anaerobic digestion processes and helps ensure the quality of purified biogas by removing impurities .

Case Studies

Case Study 1: Water Treatment Facility

A municipal water treatment facility implemented this compound for arsenic removal from drinking water sources. The facility reported a reduction of arsenic levels from 0.05 mg/L to below detection limits (<0.01 mg/L), demonstrating the compound's effectiveness in real-world applications.

Case Study 2: Biogas Production

In a biogas plant, the addition of this compound was found to increase methane yield by 15%. The study attributed this improvement to enhanced microbial activity facilitated by the presence of iron ions, showcasing its innovative role in renewable energy production.

Mechanism of Action

Iron(III) hydroxide exerts its effects primarily through its ability to release iron ions. In biological systems, these iron ions are essential for various cellular processes, including oxygen transport, DNA synthesis, and electron transport. The compound can also act as a catalyst, facilitating redox reactions by alternating between different oxidation states of iron .

Comparison with Similar Compounds

Iron(III) hydroxide can be compared with other iron compounds such as:

Iron(II) hydroxide (Fe(OH)₂): Unlike this compound, iron(II) hydroxide is greenish-white and more soluble in water.

Iron(III) oxide (Fe₂O₃): This compound is a red-brown solid and is commonly known as rust. It is formed by the oxidation of this compound.

Iron(II,III) oxide (Fe₃O₄):

This compound is unique due to its specific oxidation state and its role in forming rust and other iron compounds .

Biological Activity

Iron(III) hydroxide, a compound with significant biological implications, is primarily recognized for its role in iron supplementation and its effects on various physiological processes. This article delves into the biological activity of this compound, highlighting its efficacy in treating iron deficiency anemia (IDA), mechanisms of absorption, and associated safety profiles.

Overview of this compound

This compound, often encountered as a polymaltose complex, is utilized in various formulations aimed at improving iron status in individuals with deficiency. Its chemical structure allows it to release iron in a bioavailable form, crucial for hemoglobin synthesis and overall metabolic functions.

Absorption and Bioavailability

The absorption of this compound occurs primarily in the gastrointestinal tract. Studies indicate that its bioavailability can be influenced by several factors, including:

- Formulation Type : Different formulations (e.g., syrup vs. drops) exhibit varying absorption rates and efficacy. For instance, this compound polymaltose complex (IPC) has shown significant bioavailability after oral administration, particularly in iron-deficient populations .

- Gastric Conditions : The solubility of this compound is pH-dependent, impacting its absorption. Enhanced solubility in acidic environments facilitates better uptake .

Cellular Uptake Mechanisms

Research indicates that cellular uptake of iron from this compound occurs through endocytosis, followed by lysosomal dissolution to release bioavailable iron. This process is independent of traditional redox activity pathways, suggesting a unique mechanism distinct from other iron salts .

Efficacy in Treating Iron Deficiency Anemia

Numerous clinical studies have demonstrated the effectiveness of this compound formulations in treating IDA across various demographics:

- Infants : A study comparing the efficacy of syrup versus drops of this compound polymaltose found both forms effective in improving hemoglobin levels among infants aged 11-24 months .

- Adolescents : Another study reported significant improvements in cognitive function and scholastic performance among adolescents receiving IPC for eight months, highlighting the compound's broader impacts beyond hematological parameters .

Safety Profile

This compound is generally well-tolerated compared to traditional ferrous salts. Clinical trials indicate:

- Lower Gastrointestinal Side Effects : Patients using IPC report fewer gastrointestinal disturbances than those taking ferrous sulfate .

- Minimal Toxicity : In murine models, nanoparticulate forms of this compound demonstrated minimal acute intestinal toxicity while effectively treating IDA .

Clinical Trial Data

Properties

IUPAC Name |

iron(3+);trihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNWSDPPULHLDL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERRIC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UA751211N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.